molecular formula C21H16BrNO4S B11483566 7-(3-Bromo-4-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(3-Bromo-4-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11483566
M. Wt: 458.3 g/mol
InChI Key: XPSANWSPTVBACV-UHFFFAOYSA-N
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Description

7-(3-BROMO-4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of various functional groups, such as a bromo, methoxy, and carboxylic acid, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 7-(3-BROMO-4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step synthetic routes. One common method includes the following steps:

Chemical Reactions Analysis

7-(3-BROMO-4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

Scientific Research Applications

7-(3-BROMO-4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-BROMO-4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-(3-BROMO-4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID include other thienopyridine derivatives, such as:

The uniqueness of 7-(3-BROMO-4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C21H16BrNO4S

Molecular Weight

458.3 g/mol

IUPAC Name

7-(3-bromo-4-methoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H16BrNO4S/c1-27-15-8-7-12(9-14(15)22)13-10-16(24)23-18-17(11-5-3-2-4-6-11)20(21(25)26)28-19(13)18/h2-9,13H,10H2,1H3,(H,23,24)(H,25,26)

InChI Key

XPSANWSPTVBACV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)Br

Origin of Product

United States

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